molecular formula C10H14N2O2 B13220244 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13220244
M. Wt: 194.23 g/mol
InChI Key: KJBJQGVNIIGTAE-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1892745-81-1) is a pyrazole-based building block with significant potential in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a five-membered heterocycle known as a metabolically stable bioisostere for various functional groups in pharmacophore design . The molecular structure incorporates a carboxylic acid functional group at the 4-position and a cyclobutyl moiety at the 3-position, offering versatile handles for further synthetic modification, such as amide bond formation or metal-catalyzed cross-couplings to create targeted libraries for biological screening. Pyrazole derivatives are a pharmacologically important active scaffold present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . The specific substitution pattern on this pyrazole core makes it a valuable intermediate for developing novel enzyme inhibitors. For instance, structurally similar pyrazole-carboxylic acids have been investigated as key synthons in the preparation of cyclin-dependent kinase (CDK) inhibitors, which are a major focus in oncology research for regulating the cell cycle . Researchers can utilize this compound to explore structure-activity relationships (SAR) in hit-to-lead optimization campaigns. CAS Number: 1892745-81-1 Molecular Formula: C 10 H 14 N 2 O 2 Molecular Weight: 194.23 g/mol This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-cyclobutyl-1-ethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

KJBJQGVNIIGTAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as copper or silver salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial-scale production .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 1

The ethyl group at position 1 distinguishes the target compound from analogs with bulkier or polar substituents:

  • 1-(3-Cyanobenzyl)-1H-pyrazole-4-carboxylate derivatives (e.g., ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, ): The cyanobenzyl group introduces aromaticity and electron-withdrawing effects, reducing lipophilicity (logP ~2.5) compared to the ethyl substituent (estimated logP ~1.8). This impacts membrane permeability and metabolic stability.

Substituent Variations at Position 3

  • 3-Methylsulfanyl-1H-pyrazole-4-carboxylic acid esters (): Methylsulfanyl groups enhance electron density at the pyrazole core, influencing reactivity. These derivatives exhibit analgesic activity (ED₅₀: 25–50 mg/kg in rodent models), suggesting that the cyclobutyl group in the target compound may similarly modulate bioactivity through steric effects.

Carboxylic Acid vs. Ester Derivatives

  • Ethyl 4-carboxylate analogs (e.g., ): Esterification at position 4 improves cell permeability but requires hydrolysis for activation. The target compound’s free carboxylic acid group enhances water solubility (estimated cLogP: ~1.2) but may limit blood-brain barrier penetration.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position 1/3/4) Molecular Weight (g/mol) Key Properties/Activities References
3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid 1-Ethyl, 3-cyclobutyl, 4-COOH ~209 High solubility, moderate lipophilicity Inferred
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate 1-Cyanobenzyl, 3-azido, 4-COOEt 296.10 T1/2: 2.5 h (in vitro), logP: 2.5
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester 1-H, 3-SMe, 4-COOEt ~240–260 Analgesic ED₅₀: 25–50 mg/kg
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-H, 3-aryl, 4-COOH 266.68 π-Stacking potential, MW: 266.68

Biological Activity

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclobutyl group and an ethyl group, along with a carboxylic acid functional group at the fourth position. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 194.23 g/mol. The three-dimensional structure provided by the cyclobutyl moiety may influence its chemical reactivity and biological activity significantly.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate pathways related to inflammation, pain, and other physiological responses. The specific mechanisms remain under investigation, but preliminary studies suggest it could serve as a lead compound for developing new therapeutic agents .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Preliminary research has also explored the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acidSimilar cyclobutyl and pyrazole structureDifferent position of carboxylic acid group
5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acidContains cyclobutyl group with different carboxylic positionDifferent reactivity due to structural variations
3-Amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl esterAmino substitution at position 3Alters biological activity compared to original compound

This table highlights how slight changes in structure can lead to significant differences in biological activity, emphasizing the importance of ongoing research into this compound's properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including those related to this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions that require specific reagents and controlled conditions to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
  • Biological Evaluation : In vitro assays have been conducted to evaluate the anti-inflammatory properties of various pyrazole derivatives. Results indicate that certain modifications can enhance potency against inflammatory markers, suggesting similar potential for this compound .
  • Pharmacological Studies : Research has also examined the interaction of pyrazole derivatives with specific receptors involved in pain signaling pathways, indicating possible analgesic effects that warrant further exploration for therapeutic applications.

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